molecular formula C29H29NO4S B281390 2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281390
M. Wt: 487.6 g/mol
InChI Key: HTPZAQNRLQTBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (referred to as TMBF) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of TMBF is not fully understood. However, it is believed that TMBF exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. TMBF has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
TMBF has been shown to exhibit various biochemical and physiological effects. In cancer cells, TMBF has been shown to inhibit cell proliferation and induce apoptosis. TMBF has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, TMBF has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMBF in lab experiments is its potential for use in cancer research, neuroprotection, and anti-inflammatory activity. TMBF has been shown to exhibit potent anti-cancer effects, making it a potential candidate for the development of cancer therapeutics. Additionally, TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis method for TMBF is complex and requires expertise in organic chemistry, which may limit its use in some labs.

Future Directions

There are several future directions for the study of TMBF. One potential direction is the development of TMBF-based cancer therapeutics. TMBF has been shown to exhibit potent anti-cancer effects, and further studies are needed to determine its efficacy in vivo. Another potential direction is the study of TMBF in the treatment of neurodegenerative diseases. TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of TMBF in humans.

Synthesis Methods

TMBF is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

TMBF has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, TMBF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. TMBF has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, TMBF has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C29H29NO4S

Molecular Weight

487.6 g/mol

IUPAC Name

4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide

InChI

InChI=1S/C29H29NO4S/c1-18-9-11-22(12-10-18)29(31)30(35(32,33)28-16-20(3)19(2)15-21(28)4)23-13-14-27-25(17-23)24-7-5-6-8-26(24)34-27/h9-17H,5-8H2,1-4H3

InChI Key

HTPZAQNRLQTBAX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C

Origin of Product

United States

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